Allyl 1,1,2,3,3,3-hexafluoropropyl ether

Vue d'ensemble

Description

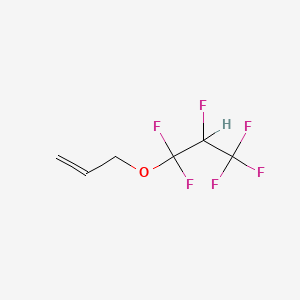

Allyl 1,1,2,3,3,3-hexafluoropropyl ether is a chemical compound with the molecular formula C6H6F6O . It has an average mass of 208.102 Da and a monoisotopic mass of 208.032288 Da .

Molecular Structure Analysis

The InChI string of Allyl 1,1,2,3,3,3-hexafluoropropyl ether isInChI=1S/C6H6F6O/c1-2-3-13-6 (11,12)4 (7)5 (8,9)10/h2,4H,1,3H2 . The canonical SMILES is C=CCOC (C (C (F) (F)F)F) (F)F . These representations provide a detailed view of the molecular structure of the compound. Physical And Chemical Properties Analysis

Allyl 1,1,2,3,3,3-hexafluoropropyl ether has a molecular weight of 208.10 g/mol . It has a computed XLogP3-AA value of 3 , indicating its lipophilicity. It has 0 hydrogen bond donors and 7 hydrogen bond acceptors . The compound has 4 rotatable bonds . Its exact mass and monoisotopic mass are 208.03228378 g/mol . The topological polar surface area is 9.2 Ų , and it has 13 heavy atoms .Applications De Recherche Scientifique

Organic Synthesis

This compound has been used in the synthesis of C3-difluoromethyl carbinol-containing imidazo[1,2-a]pyridines at room temperature . This strategy could be applied to the direct C (sp 2 )-H hydroxydifluoromethylation of imidazo[1,2-a]pyridines . This method has been developed for the synthesis of these compounds via the HFIP-promoted Friedel–Crafts reaction of difluoroacetaldehyde ethyl hemiacetal and imidazo[1,2-a]pyridines .

Solvent Applications

1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP), a related compound, has become a very popular solvent with uses in many different applications . It possesses a wide range of interesting and unique properties . It does not absorb UV light, is thermally stable and is also miscible with water and most common polar organic solvents .

Radical Polymerization

Allyl 1,1,2,3,3,3-hexafluoropropyl ether has been examined as a transfer agent in the radical polymerization of methyl methacrylate (MMA) at 60°C .

Bioactive Compounds

The incorporation of fluorine-containing groups within bioactive compounds is considered one of the most useful approaches to address important issues relevant to medicinal chemistry due to their unique chemical and biological properties . Difluoromethyl carbinols containing both the difluoromethyl and hydroxyl groups are prevalent in bioactive molecules .

Pharmaceutical Applications

CF2H-containing compounds may be widely applied in the fields of pharmaceuticals . Notably, difluoromethyl carbinols containing both the difluoromethyl and hydroxyl groups are prevalent in bioactive molecules, such as antitumor agents , antidiabetic agents , Gaucher disease inhibitors , farnesoid X receptor modulators , and estrogen receptor degraders .

Agrochemical Applications

CF2H-containing compounds may also be widely applied in the field of agrochemicals .

Advanced Functional Materials

CF2H-containing compounds may be widely applied in the field of advanced functional materials .

Chemical Biology

Some interesting applications in the field of chemical biology exemplify the role of HFIP beyond small molecule chemistry .

Mécanisme D'action

Mode of Action

It’s known that ethers can undergo reactions such as the claisen rearrangement , which could potentially influence its interaction with biological targets.

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Allyl 1,1,2,3,3,3-hexafluoropropyl ether are currently unknown . Its molecular weight of 208.1 suggests that it could potentially be absorbed and distributed in the body, but this would depend on many factors including its chemical stability, solubility, and the presence of transport proteins.

Propriétés

IUPAC Name |

1,1,1,2,3,3-hexafluoro-3-prop-2-enoxypropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6F6O/c1-2-3-13-6(11,12)4(7)5(8,9)10/h2,4H,1,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADXLBHULARLUSE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC(C(C(F)(F)F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6F6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50880495 | |

| Record name | 2H-Hexafluoropropyl allyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50880495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Allyl 1,1,2,3,3,3-hexafluoropropyl ether | |

CAS RN |

59158-81-5 | |

| Record name | 3-(1,1,2,3,3,3-Hexafluoropropoxy)-1-propene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=59158-81-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(1,1,2,3,3,3-Hexafluoropropoxy)propene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059158815 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2H-Hexafluoropropyl allyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50880495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(1,1,2,3,3,3-hexafluoropropoxy)propene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.014 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid](/img/structure/B1266519.png)

![Bicyclo[2.2.1]heptane, 2-bromo-, (1S-exo)-(9CI)](/img/structure/B1266525.png)

![8-Benzyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B1266537.png)